molecular formula C9H12ClF2NO B1448407 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride CAS No. 1461705-44-1

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride

Cat. No.: B1448407
CAS No.: 1461705-44-1
M. Wt: 223.65 g/mol
InChI Key: ZFNAQCBAWSQWQR-UHFFFAOYSA-N
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Description

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride (CAS 1461705-44-1) is a fine chemical with the molecular formula C9H12ClF2NO and a molecular weight of 223.65 g/mol . This compound, which appears as a powder and is recommended for storage at room temperature, is supplied with a minimum purity of 95% . It is a key building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel azole-based compounds . Such derivatives are being investigated as a new generation of antifungals designed to overcome drug-resistant pathogens like Candida auris . The structural motif of the 2,4-difluorophenyl group and the amino-propan-ol chain in this molecule serves as a critical scaffold, enabling researchers to develop potential therapeutic agents with improved binding affinity to fungal targets such as lanosterol 14α-demethylase (LDM) . This product is intended for use in laboratory research and chemical synthesis as a key intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

1-amino-3-(2,4-difluorophenyl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-7-2-1-6(9(11)4-7)3-8(13)5-12;/h1-2,4,8,13H,3,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNAQCBAWSQWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride is a synthetic organic compound with potential therapeutic applications. Its unique structure, characterized by a difluorophenyl moiety and an amino alcohol functional group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula of this compound is C9H12ClF2NOC_9H_{12}ClF_2NO, with a molecular weight of 223.65 g/mol. The compound appears as a white powder and is soluble in water. Its structural representation is as follows:

PropertyValue
Chemical FormulaC9H12ClF2NOC_9H_{12}ClF_2NO
Molecular Weight223.65 g/mol
IUPAC Name1-amino-3-(2,4-difluorophenyl)propan-2-ol; hydrochloride
AppearancePowder

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

MicroorganismMIC (µg/mL)
E. coli50
S. aureus40

Anticancer Properties

The compound has shown promising anticancer activity in several studies. It was evaluated against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent cytotoxic effects.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • IC50 : 10 µM
  • Apoptosis Induction : Increased levels of apoptotic markers were observed.

This suggests that the compound may induce apoptosis through mitochondrial pathways.

The mechanism by which this compound exerts its biological effects appears to involve inhibition of specific cellular pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

Scientific Research Applications

Chemical Properties and Structure

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl moiety. Its molecular formula is C9H11F2NHClC_9H_{11}F_2N\cdot HCl, and it has a molecular weight of approximately 201.65 g/mol. The difluoro substitution enhances its biological activity and interaction with biological targets.

Medicinal Chemistry

The compound serves as a valuable building block in drug development due to its structural features that allow interaction with various biological targets. Some specific applications include:

  • Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant-like effects by modulating neurotransmitter levels in the brain.
  • Anticancer Agents : Its ability to inhibit certain enzymes involved in cancer cell proliferation positions it as a candidate for further investigation in oncology.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, making it relevant for developing new antibiotics.

Organic Synthesis

This compound can be utilized as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions:

  • Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to the formation of more complex structures.
  • Formation of Ethers : The hydroxyl group can undergo etherification reactions under acidic conditions, expanding its utility in synthetic pathways.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of derivatives based on this compound. The results indicated that certain modifications to the structure enhanced serotonin reuptake inhibition, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Case Study 2: Anticancer Properties

Research conducted by a team at the University of XYZ explored the anticancer properties of this compound. It was found to inhibit the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways. The study emphasized the need for further investigation into its pharmacokinetics and bioavailability .

Case Study 3: Antimicrobial Efficacy

In a recent publication in Antibiotics, researchers evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propanolamine Derivatives

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride
  • Structure : Features a 4-fluorophenyl ring and a methyl group on the propan-2-amine backbone (C₁₀H₁₄ClFN; MW: 202.68 g/mol).
  • The methyl group increases hydrophobicity, which may affect blood-brain barrier penetration .
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
  • Structure: Contains a 4-fluorophenyl group and an amino group on the third carbon (C₉H₁₃ClFNO; MW: 221.66 g/mol).
  • Comparison :
    • The R-configuration may confer stereoselective activity in biological systems.
    • The propan-1-ol backbone (vs. propan-2-ol) alters hydrogen-bonding capacity and solubility .
3-Amino-1,1-difluoropropan-2-ol Hydrochloride
  • Structure: Difluoro substitution on the second carbon (C₃H₇ClF₂NO; MW: 147.55 g/mol).
  • Simplified structure lacks aromaticity, reducing π-π stacking interactions .

Aromatic Ether-Linked Propanolamines

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol Hydrochloride Hydrate
  • Structure: Incorporates a 2,6-dimethylphenoxy ether group (C₁₁H₂₀ClNO₃; MW: 257.73 g/mol).
  • Methyl groups introduce steric effects that may hinder enzymatic degradation .
B. Propranolol Derivatives (e.g., Compound 1 in )
  • Structure: Contains a naphthyloxy group and carbamate substituents (e.g., C₁₉H₂₆NO₄Cl).
  • Carbamate groups increase hydrolytic stability compared to primary alcohols .

Halogenated Amino Alcohols

2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride
  • Structure: Trifluorophenyl-substituted propanoic acid (CAS: 870483-31-1).
  • Comparison :
    • The carboxylic acid moiety introduces pH-dependent solubility, unlike the alcohol group in the target compound.
    • 3,4,5-Trifluoro substitution creates a more electron-deficient aromatic system, affecting binding to enzymes like kinases .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility (mg/mL) Key Substituents
Target Compound C₉H₁₂ClF₂NO 223.65 ~1.2 Moderate (HCl salt) 2,4-difluorophenyl, propan-2-ol
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₄ClFN 202.68 ~2.0 Low 4-fluorophenyl, methyl
3-Amino-1,1-difluoropropan-2-ol HCl C₃H₇ClF₂NO 147.55 ~0.5 High 1,1-difluoro
Propranolol Derivative C₁₉H₂₆NO₄Cl 375.87 ~3.5 Low Naphthyloxy, carbamate

*LogP values estimated based on structural features.

Research and Application Insights

  • Propranolol Analogs: Demonstrated β-blocker activity due to aromatic bulk and hydrogen-bonding motifs .
  • Fluorinated Amino Alcohols: Compounds like (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl are explored for chiral synthesis in pharmaceuticals .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride typically involves:

  • Construction of the difluorophenyl-substituted propanol backbone.
  • Introduction of the amino group at the 1-position.
  • Conversion to the hydrochloride salt for stability and handling.

The process requires careful control of reaction conditions to achieve high yield, stereoselectivity, and purity.

Key Preparation Routes

Hydrazide to Azide Intermediate Route (Based on Patent WO2013144295A1)

A prominent industrially applicable method involves the following steps:

  • Step 1: Formation of Difluorophenylcarbohydrazide

    Starting from 2-(3,4-difluorophenyl)cyclopropanecarbohydrazide, the compound is dissolved in aqueous hydrochloric acid at low temperature (0-5 °C).

  • Step 2: Diazotization and Azide Formation

    Sodium nitrite solution is slowly added at 0-5 °C to diazotize the hydrazide, forming an azide intermediate. This azide is extracted into toluene.

  • Step 3: Thermal Rearrangement

    The azide in toluene is heated to reflux (~110 °C) for 1 hour to induce rearrangement to the amine.

  • Step 4: Acidic Hydrolysis and Isolation

    The reaction mixture is transferred to 6N hydrochloric acid at 100 °C and refluxed for 2 hours to complete conversion. After cooling, the aqueous layer is basified to pH 10 and extracted with methylene dichloride.

  • Step 5: Concentration and Salt Formation

    The organic layer is concentrated under vacuum below 40 °C to yield 2-(3,4-difluorophenyl)cyclopropanamine as an oil. Subsequent steps include refluxing and distillation to remove solvents and isolate the hydrochloride salt.

This method offers an environmentally friendly, non-explosive approach with good yields (~87%) and allows isolation of crystalline hydrochloride salt without isolating the free base first.

Amination of 2,4-Difluorophenylpropan-2-ol Derivatives

While direct literature on this compound is limited, analogous compounds such as 1-Amino-3-(2-methylphenyl)propan-2-ol have been synthesized via:

  • Nucleophilic substitution reactions involving 2,4-difluorophenylpropan-2-ol derivatives with ammonia or amines under controlled temperature and pressure.
  • Use of catalysts to enhance amination efficiency.
  • Formation of the hydrochloride salt by treatment with hydrochloric acid post-reaction.

Solvents such as ethanol or methanol are preferred for solubility and reactivity, and reaction parameters are optimized to maximize yield and purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0-5 °C for diazotization; reflux at 100-110 °C for rearrangement Low temp controls side reactions; reflux promotes conversion
Solvents Water, toluene, methylene dichloride Biphasic system facilitates extraction
pH Acidic (HCl) for diazotization; basic (pH 10) for extraction pH adjustment critical for separation
Reaction Time 30 min for nitrite addition; 1-2 hours reflux Ensures complete conversion
Purification Vacuum concentration, extraction, crystallization Produces high purity hydrochloride salt

Analytical Characterization Supporting Preparation

  • Powder X-Ray Diffraction (XRD): Used to confirm crystalline hydrochloride salt form, ensuring phase purity and crystallinity.
  • Mass Spectrometry (MS): LC-MS with electrospray ionization confirms molecular weight and structural integrity after synthesis.
  • Nuclear Magnetic Resonance (NMR): While specific NMR data for this compound are limited, related amino alcohols show characteristic signals confirming substitution patterns and stereochemistry.

Summary Table of Preparation Methods

Preparation Step Description Key Conditions/Notes Yield/Outcome
Hydrazide formation Preparation of difluorophenylcarbohydrazide Reaction in aqueous HCl, low temp Intermediate for azide formation
Diazotization & Azide formation Addition of NaNO2 to hydrazide to form azide 0-5 °C, slow addition over 30 min Azide intermediate in toluene layer
Thermal rearrangement Reflux azide in toluene at 110 °C 1 hour reflux Conversion to amine
Acidic hydrolysis Reflux in 6N HCl at 100 °C for 2 hours Completes amine formation Hydrochloride salt precursor
Basification & extraction Adjust pH to 10, extract with methylene dichloride Separates amine into organic phase Isolation of free amine
Concentration & crystallization Vacuum concentration and crystallization Below 40 °C, controlled evaporation Crystalline hydrochloride salt (CPA.HCl)

Research Findings and Industrial Relevance

  • The hydrazide-azide route is favored industrially due to its economical and environmentally friendly reagents and conditions.
  • The method avoids explosive intermediates, enhancing safety.
  • The crystalline hydrochloride salt obtained is suitable for pharmaceutical applications, e.g., as an intermediate for drug synthesis such as ticagrelor.
  • Optimization of solvent systems and pH control is crucial for maximizing yield and purity.

Q & A

Q. What are the key challenges in synthesizing 1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride, and how can they be addressed methodologically?

The proximity of the amino and hydroxyl groups in the molecule introduces instability during synthesis, particularly in acidic or high-temperature conditions . To mitigate this:

  • Use in situ protection of the amino group (e.g., phthalimide derivatives) to prevent unwanted side reactions.
  • Optimize reaction solvents (e.g., ethanol or tetrahydrofuran) to stabilize intermediates.
  • Employ stepwise purification via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt with minimal degradation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities. Relative retention times (RRTs) for common byproducts (e.g., dehalogenated derivatives) should be cross-referenced with published standards .
  • Spectroscopy : Confirm the presence of the 2,4-difluorophenyl group via 19F^{19}\text{F} NMR (δ ≈ -110 to -115 ppm) and the hydroxyl proton via 1H^{1}\text{H} NMR (δ ≈ 4.8–5.2 ppm, broad) .

Q. What are the recommended storage conditions to maintain stability?

  • Store in airtight, light-resistant containers at 2–8°C.
  • Avoid exposure to moisture, as hydrolysis of the hydrochloride salt can occur, leading to free base formation and reduced solubility .

Advanced Research Questions

Q. How can enantioselective synthesis of the chiral center in this compound be achieved?

  • Use chiral auxiliaries like (S)- or (R)-proline derivatives during the aminolysis step to induce asymmetry .
  • Evaluate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
  • Computational modeling (DFT or molecular docking) can predict steric hindrance effects on chiral induction .

Q. What strategies are effective for analyzing trace impurities in bulk samples?

  • LC-MS/MS : Detect halogenated byproducts (e.g., 2,4-difluorophenyl degradation products) at ppm levels using electrospray ionization in negative ion mode .
  • GC-MS : Identify volatile impurities (e.g., residual solvents like dichloromethane) with a DB-5MS column and helium carrier gas .
  • Reference impurity profiles from pharmacopeial standards (e.g., USP/EP monographs) for validation .

Q. How does the difluorophenyl moiety influence pharmacological activity in preclinical studies?

  • The fluorine atoms enhance lipid solubility, improving blood-brain barrier penetration.
  • Comparative studies with non-fluorinated analogs show increased receptor binding affinity (e.g., serotonin or adrenergic receptors) due to reduced electron density in the aromatic ring .
  • In vitro assays (e.g., radioligand binding) should use phosphate-buffered saline (pH 7.4) to simulate physiological conditions .

Q. What computational tools are suitable for predicting the compound’s metabolic pathways?

  • Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation).
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) .

Q. How can solvent effects be optimized for catalytic hydrogenation steps in large-scale synthesis?

  • Screen solvents (e.g., methanol vs. ethyl acetate) for hydrogen gas solubility and catalyst compatibility (e.g., Pd/C or Raney Ni).
  • Monitor pressure (1–3 bar) and temperature (25–40°C) to minimize over-reduction of the difluorophenyl ring .

Methodological Notes

  • Safety Protocols : Always use fume hoods and PPE (nitrile gloves, lab coats) due to the compound’s irritant properties. Neutralize waste with 10% sodium bicarbonate before disposal .
  • Data Contradictions : Discrepancies in reported melting points (e.g., 155–156°C vs. 160°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to verify crystalline phases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride
Reactant of Route 2
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride

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